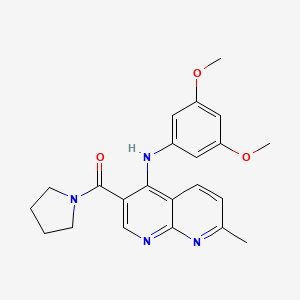

N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

説明

N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative featuring three distinct substituents:

- 4-position: An amine-linked 3,5-dimethoxyphenyl group, contributing aromaticity and electron-donating methoxy substituents.

- 7-position: A methyl group, likely influencing steric and electronic properties.

The 1,8-naphthyridine core is a bicyclic system with nitrogen atoms at positions 1 and 8, conferring π-deficient character and enabling diverse reactivity. The synthesis of such compounds often involves C-amination, as exemplified in 1,8-naphthyridine derivatives (e.g., nitration followed by oxidative amination with KMnO₄) .

特性

IUPAC Name |

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14-6-7-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-8-4-5-9-26/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTHXKVIZBXGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infectious diseases and cancer. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with a pyrrolidine carbonyl moiety and a dimethoxyphenyl substituent. Its molecular formula is C22H24N4O3, and it has a molecular weight of 392.45 g/mol. The presence of multiple functional groups contributes to its biological activity.

The biological activity of N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Anti-tubercular Properties : Studies have shown that derivatives of naphthyridine compounds demonstrate significant anti-tubercular activity. For instance, one study reported a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis (Mtb) H37Rv for similar naphthyridine derivatives .

- Broad-spectrum Antibacterial Effects : Other derivatives have shown efficacy against various bacterial strains.

-

Antitumor Activity :

- Compounds with similar structural features have been evaluated for their anticancer properties, with some demonstrating cytotoxic effects on cancer cell lines.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies for N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine indicate that modifications in the chemical structure can significantly influence its biological activity:

| Structural Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters potency against specific targets |

| Variation in the carbonyl moiety | Affects binding affinity to enzymes |

| Changes in the naphthyridine core | Impacts overall biological efficacy |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anti-Tubercular Activity :

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that certain naphthyridine derivatives had minimal cytotoxic effects on normal human cells while effectively targeting cancerous cells.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues of 1,8-Naphthyridine Derivatives

The table below compares N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine with structurally related compounds, focusing on substituents, synthesis, and functional implications:

Key Findings from Comparative Analysis:

Electronic Effects :

- The pyrrolidine-1-carbonyl group at the 3-position provides moderate electron-withdrawing effects and hydrogen-bonding capacity, distinct from nitro or sulfone groups, which are stronger electron-withdrawing moieties .

- The 3,5-dimethoxyphenylamine at the 4-position introduces electron-donating methoxy groups, which may enhance solubility and π-π stacking interactions compared to simpler aryl or alkyl amines.

Pyrrolidine’s five-membered ring offers conformational flexibility, whereas rigid substituents (e.g., nitro groups) may restrict rotational freedom .

Synthetic Accessibility :

- C-amination at the 4-position is a common strategy across 1,8-naphthyridine derivatives, but yields vary significantly with substituent electronic profiles. For example, nitro-substituted derivatives require harsh oxidative conditions , whereas the pyrrolidine-carbonyl group might enable milder coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。